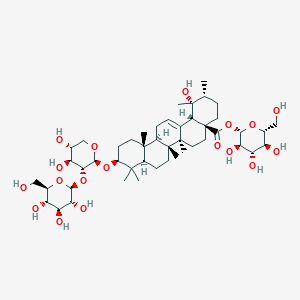
4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde” is a derivative of 4-(Allyloxy)benzaldehyde . The latter is a chemical compound with the molecular formula C10H10O2 . It is used in laboratory settings and has a molecular weight of 162.19 .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 4-(Allyloxy)benzaldehyde have been synthesized through allylation reactions .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
4-(Allyloxy)-3-ethoxy-5-iodobenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, Yüksek et al. (2005) demonstrated the synthesis of new 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives using a precursor similar to this compound, showcasing its utility in creating novel chemical structures (Yüksek et al., 2005).
Advanced Material Synthesis
The compound plays a role in the development of advanced materials. Hafeez et al. (2019) used related bis-aldehyde monomers for synthesizing electrically conductive pristine polyazomethines, highlighting the potential of this compound in electronic material synthesis (Hafeez et al., 2019).
Anticancer Activity
In cancer research, compounds like this compound have been used to synthesize molecules with potential anticancer properties. Sayekti et al. (2021) synthesized C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene and studied its cytotoxic activity against cancer cells, indicating the compound's relevance in developing anticancer agents (Sayekti et al., 2021).
Thermophysical Properties
The study of thermophysical properties of aldehydes, including compounds similar to this compound, has been reported. Temprado et al. (2008) conducted a differential scanning calorimetry study on several solid aldehydes, which can be useful for understanding the physical properties of related compounds (Temprado et al., 2008).
Catalysis
In catalysis, compounds structurally related to this compound have been utilized. Komiyama and Hirai (1986) used cyclodextrins as catalysts to synthesize hydroxybenzaldehydes, indicating potential catalytic applications of similar compounds (Komiyama & Hirai, 1986).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethoxy-5-iodo-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOKYIBWDDHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)

![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)


![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)
